N-[4-[4-(2-methylbenzoyl)piperazin-1-yl]phenyl]-2-phenylacetamide
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Overview
Description
N-[4-[4-(2-methylbenzoyl)piperazin-1-yl]phenyl]-2-phenylacetamide is a synthetic compound belonging to the piperazine class of chemicals Piperazine derivatives are known for their wide range of biological and pharmaceutical activities, making them valuable in various fields of research and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[4-(2-methylbenzoyl)piperazin-1-yl]phenyl]-2-phenylacetamide typically involves the following steps:
Formation of the Piperazine Core: The piperazine core is synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Introduction of the Benzoyl Group: The benzoyl group is introduced through a nucleophilic substitution reaction, where the piperazine derivative reacts with 2-methylbenzoyl chloride in the presence of a base like triethylamine.
Coupling with Phenylacetamide: The final step involves coupling the benzoylated piperazine with phenylacetamide using a coupling reagent such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-Dimethylaminopyridine) to form the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key steps include:
Batch or Continuous Flow Reactors: Utilizing batch or continuous flow reactors to control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Employing purification techniques like recrystallization, chromatography, and distillation to isolate and purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-[4-[4-(2-methylbenzoyl)piperazin-1-yl]phenyl]-2-phenylacetamide undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of oxidized derivatives with altered functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
N-[4-[4-(2-methylbenzoyl)piperazin-1-yl]phenyl]-2-phenylacetamide has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of N-[4-[4-(2-methylbenzoyl)piperazin-1-yl]phenyl]-2-phenylacetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes such as acetylcholinesterase, inhibiting its activity and thereby increasing the levels of acetylcholine in the brain.
Pathways Involved: The inhibition of acetylcholinesterase leads to enhanced cholinergic neurotransmission, which is beneficial in conditions like Alzheimer’s disease.
Comparison with Similar Compounds
N-[4-[4-(2-methylbenzoyl)piperazin-1-yl]phenyl]-2-phenylacetamide can be compared with other piperazine derivatives:
Properties
Molecular Formula |
C26H27N3O2 |
---|---|
Molecular Weight |
413.5 g/mol |
IUPAC Name |
N-[4-[4-(2-methylbenzoyl)piperazin-1-yl]phenyl]-2-phenylacetamide |
InChI |
InChI=1S/C26H27N3O2/c1-20-7-5-6-10-24(20)26(31)29-17-15-28(16-18-29)23-13-11-22(12-14-23)27-25(30)19-21-8-3-2-4-9-21/h2-14H,15-19H2,1H3,(H,27,30) |
InChI Key |
HYOORCKZXPJNHZ-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C(=O)N2CCN(CC2)C3=CC=C(C=C3)NC(=O)CC4=CC=CC=C4 |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2CCN(CC2)C3=CC=C(C=C3)NC(=O)CC4=CC=CC=C4 |
Origin of Product |
United States |
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